molecular formula C20H22N2O4 B11315327 4-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

4-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11315327
M. Wt: 354.4 g/mol
InChI Key: IDLPAPJSYMPHJO-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a complex organic compound with a unique structure that includes a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with 4-butoxybenzoyl chloride under specific conditions to form the desired product . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzoxazine derivatives.

Scientific Research Applications

4-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of the butoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

4-butoxy-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C20H22N2O4/c1-3-4-11-25-16-8-5-14(6-9-16)20(24)21-15-7-10-18-17(12-15)22-19(23)13(2)26-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

IDLPAPJSYMPHJO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C

Origin of Product

United States

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